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Introduction
Uhmcp1 is a small molecule inhibitor identified through virtual screening that targets the U2AF

homology motif (UHM) domain of the splicing factor U2AF65 (also known as U2AF2).[1] This

interaction prevents the crucial protein-protein interaction between U2AF65 and SF3b155, a

key component of the spliceosome.[1] By disrupting this interaction, Uhmcp1 has been shown

to impact RNA splicing and cell viability, making it a compound of interest for potential

anticancer therapies.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful

technique to characterize the binding of small molecules like Uhmcp1 to their protein targets at

atomic resolution.[2][3] This document provides a detailed protocol for the NMR analysis of

Uhmcp1 binding to the UHM domain of U2AF65, focusing on confirming the interaction,

identifying the binding site, and determining the binding affinity.

Principle of the Method
The protocol primarily utilizes protein-observed 2D NMR spectroscopy, specifically ¹H-¹⁵N

Heteronuclear Single Quantum Coherence (HSQC) or its rapid-acquisition variant, SOFAST-

HMQC experiments. These experiments are highly sensitive to changes in the chemical

environment of the protein's backbone amide groups. When a ligand such as Uhmcp1 binds to

a ¹⁵N-isotopically labeled protein, it causes perturbations in the chemical shifts of the amino

acid residues at the binding interface and those undergoing conformational changes. By

monitoring these chemical shift perturbations (CSPs) as a function of ligand concentration, one
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can map the binding site on the protein and determine the dissociation constant (Kd) of the

interaction.

Experimental Protocols
Protein Expression and Purification
For this protocol, the UHM domain of human U2AF65 must be expressed and purified. Isotopic

labeling with ¹⁵N is essential for the ¹H-¹⁵N HSQC experiments.

Table 1: Materials for Protein Expression and Purification

Reagent/Material Specification Purpose

Expression Vector
pET vector containing the

U2AF65 UHM domain
Protein expression

Expression Host E. coli BL21(DE3) cells Protein expression

Growth Media M9 minimal media For isotopic labeling

¹⁵N Isotope ¹⁵NH₄Cl Source of ¹⁵N for labeling

¹³C Isotope (optional) ¹³C-glucose
Source of ¹³C for labeling (for

advanced experiments)

Lysis Buffer

50 mM Tris-HCl pH 8.0, 300

mM NaCl, 10 mM imidazole, 1

mM PMSF

Cell lysis

Wash Buffer
50 mM Tris-HCl pH 8.0, 300

mM NaCl, 20 mM imidazole

Washing away unbound

proteins

Elution Buffer
50 mM Tris-HCl pH 8.0, 300

mM NaCl, 250 mM imidazole
Eluting the his-tagged protein

Dialysis Buffer
20 mM HEPES pH 7.0, 100

mM NaCl, 1 mM DTT

Buffer exchange and final

protein storage

Affinity Column Ni-NTA agarose
Purification of his-tagged

protein

Size Exclusion Column Superdex 75 or similar Final purification step
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Protocol:

Transform the expression vector into E. coli BL21(DE3) cells.

Grow the cells in M9 minimal media containing ¹⁵NH₄Cl as the sole nitrogen source.

Induce protein expression with IPTG at an appropriate temperature and cell density.

Harvest the cells by centrifugation and resuspend in lysis buffer.

Lyse the cells by sonication or high-pressure homogenization.

Clarify the lysate by centrifugation.

Load the supernatant onto a pre-equilibrated Ni-NTA column.

Wash the column with wash buffer to remove unbound proteins.

Elute the protein with elution buffer.

(Optional) Cleave the His-tag with a specific protease if the construct allows.

Further purify the protein by size-exclusion chromatography using the dialysis buffer.

Pool the fractions containing the pure UHM domain, concentrate, and store at -80°C.

NMR Sample Preparation
Proper sample preparation is critical for high-quality NMR data.

Table 2: NMR Sample Preparation
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Component Final Concentration Purpose

¹⁵N-labeled U2AF65 UHM 100 µM The protein being observed

Uhmcp1 0 - 400 µM (titration points) The ligand

NMR Buffer
20 mM HEPES pH 7.0, 100

mM NaCl, 1 mM DTT

Maintain protein stability and

solubility

D₂O 5-10% (v/v) NMR lock signal

DSS or TSP 50 µM
Internal chemical shift

reference

Protocol:

Prepare a stock solution of the ¹⁵N-labeled U2AF65 UHM domain at a concentration of

approximately 110 µM in NMR buffer.

Prepare a concentrated stock solution of Uhmcp1 in the same NMR buffer. The solvent

should be compatible with the NMR experiment (e.g., DMSO-d6 if necessary, keeping the

final percentage low).

Prepare a series of NMR samples with a constant protein concentration (100 µM) and

increasing concentrations of Uhmcp1 (e.g., 0 µM, 25 µM, 50 µM, 100 µM, 200 µM, 400 µM).

For each sample, add D₂O to a final concentration of 5-10%.

Add DSS or TSP as an internal chemical shift reference.

Transfer each sample to a high-quality NMR tube.

NMR Data Acquisition
Table 3: NMR Spectrometer Parameters
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Parameter Suggested Value Purpose

Spectrometer
600 MHz or higher with a

cryoprobe
High resolution and sensitivity

Experiment
2D ¹H-¹⁵N HSQC or SOFAST-

HMQC

Correlates proton and nitrogen

chemical shifts

Temperature 298 K (25°C)
Consistent sample

temperature

¹H Sweep Width 12-16 ppm
Cover all proton chemical

shifts

¹⁵N Sweep Width 30-40 ppm
Cover all nitrogen chemical

shifts

Number of Scans

16-64 (depending on sample

concentration and

spectrometer)

Improve signal-to-noise ratio

Relaxation Delay 1.0 - 1.5 s
Allow for relaxation of

magnetization

Protocol:

Tune and shim the spectrometer for each sample.

Acquire a 2D ¹H-¹⁵N HSQC or SOFAST-HMQC spectrum for the free protein (0 µM

Uhmcp1). This will serve as the reference spectrum.

Acquire a 2D ¹H-¹⁵N HSQC or SOFAST-HMQC spectrum for each sample in the titration

series.

NMR Data Processing and Analysis
Protocol:

Process the NMR data using appropriate software (e.g., NMRPipe, TopSpin, or similar). This

includes Fourier transformation, phase correction, and baseline correction.
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Assign the backbone amide resonances in the reference spectrum of the free protein if

assignments are not already available.

Overlay the spectra from the titration series.

For each assigned residue, track the changes in the ¹H and ¹⁵N chemical shifts upon the

addition of Uhmcp1.

Calculate the combined chemical shift perturbation (CSP) for each residue using the

following equation:

CSP = √[ (ΔδH)² + (α * ΔδN)² ]

Where:

ΔδH is the change in the proton chemical shift.

ΔδN is the change in the nitrogen chemical shift.

α is a scaling factor to account for the different chemical shift ranges of ¹H and ¹⁵N (a

common value is 0.154).

Plot the CSP values as a function of the amino acid residue number. Residues with

significant CSPs are likely part of the binding site or are affected by conformational changes

upon binding.

To determine the dissociation constant (Kd), select several well-resolved peaks that show

significant CSPs and plot the CSP values against the total ligand concentration.

Fit the binding isotherms to a one-site binding model using appropriate software (e.g., Origin,

Grace, or a custom script):

CSP_obs = CSP_max * ( [P]t + [L]t + Kd - √[([P]t + [L]t + Kd)² - 4[P]t[L]t] ) / (2 * [P]t)

Where:

CSP_obs is the observed chemical shift perturbation at a given ligand concentration.
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CSP_max is the maximum chemical shift perturbation at saturation.

[P]t is the total protein concentration.

[L]t is the total ligand concentration.

Kd is the dissociation constant.

Data Presentation
Table 4: Summary of Chemical Shift Perturbations (Example)

Residue ΔδH (ppm) ΔδN (ppm)
Combined CSP
(ppm)

M383 0.12 0.55 0.147

V384 0.15 0.68 0.180

D401 0.08 0.40 0.101

V402 0.10 0.50 0.126

E405 0.09 0.45 0.113

R452 0.11 0.52 0.134

F454 0.20 0.90 0.243

A455 0.18 0.85 0.222

R457 0.13 0.60 0.158

V459 0.16 0.75 0.194

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values

must be determined experimentally.
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Caption: Workflow for NMR analysis of Uhmcp1 binding to the U2AF65 UHM domain.
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Caption: Simplified schematic of Uhmcp1's mechanism of action in splicing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Uhmcp1 Binding]. BenchChem, [2025]. [Online PDF]. Available at:
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binding]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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